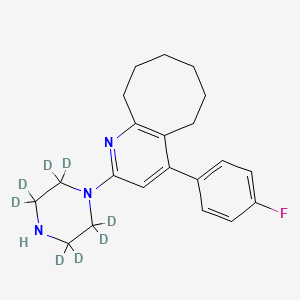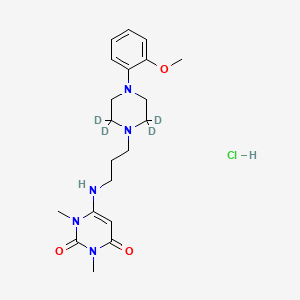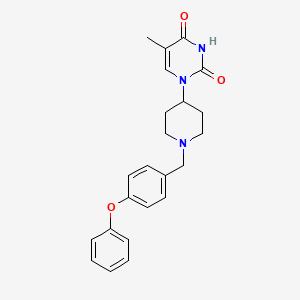
MtTMPK-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MtTMPK-IN-6 is a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), an enzyme crucial for the DNA biosynthesis in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound has an IC50 value of 29 μM, making it a valuable tool in tuberculosis research .
Chemical Reactions Analysis
MtTMPK-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MtTMPK-IN-6 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the inhibition of thymidylate kinase and its effects on DNA biosynthesis.
Biology: Helps in understanding the biological pathways and mechanisms involved in Mycobacterium tuberculosis.
Medicine: Potentially useful in developing new treatments for tuberculosis by targeting thymidylate kinase.
Industry: Can be used in the development of new antibacterial agents and drugs
Mechanism of Action
MtTMPK-IN-6 exerts its effects by inhibiting Mycobacterium tuberculosis thymidylate kinase, an enzyme essential for the synthesis of thymidine triphosphate, a building block of DNA. By inhibiting this enzyme, this compound disrupts DNA synthesis, leading to the death of the bacterial cells. The molecular targets and pathways involved include the active site of thymidylate kinase and the DNA biosynthesis pathway .
Comparison with Similar Compounds
MtTMPK-IN-6 is unique compared to other similar compounds due to its high potency and specificity for Mycobacterium tuberculosis thymidylate kinase. Similar compounds include:
MtTMPK-IN-4: Another inhibitor of Mycobacterium tuberculosis thymidylate kinase with a slightly different structure and potency.
MtTMPK-IN-5: A compound with similar inhibitory effects but different chemical properties and efficacy .
Properties
Molecular Formula |
C23H25N3O3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
5-methyl-1-[1-[(4-phenoxyphenyl)methyl]piperidin-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H25N3O3/c1-17-15-26(23(28)24-22(17)27)19-11-13-25(14-12-19)16-18-7-9-21(10-8-18)29-20-5-3-2-4-6-20/h2-10,15,19H,11-14,16H2,1H3,(H,24,27,28) |
InChI Key |
YORMVEKVUZJRRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


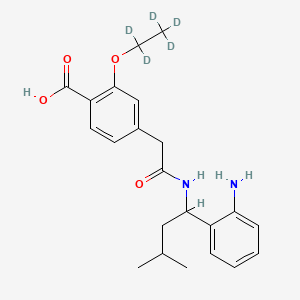
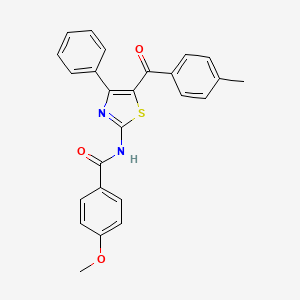
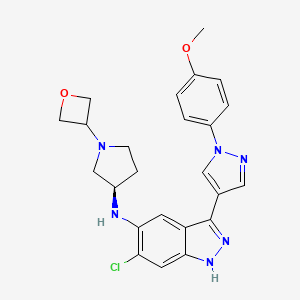
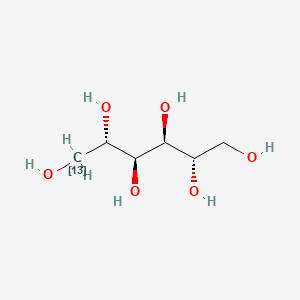
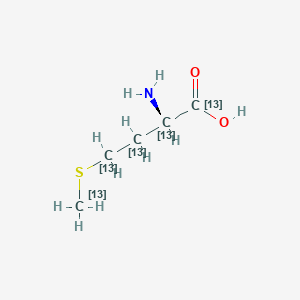
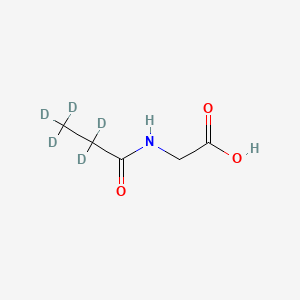
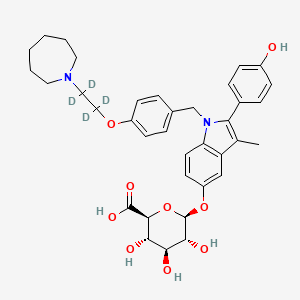
![(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B15142335.png)
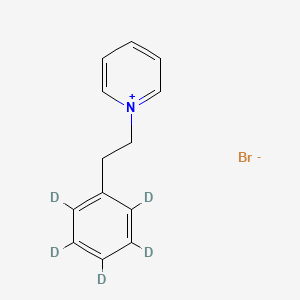
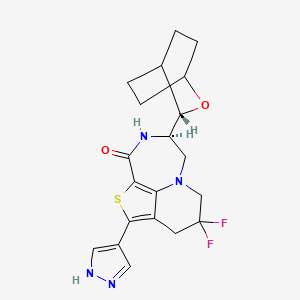
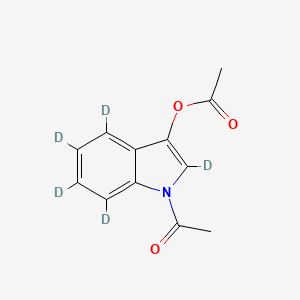
![[(1R,3R,18S,19R,20R,21S,22R,23R,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B15142373.png)
